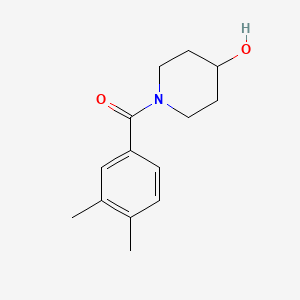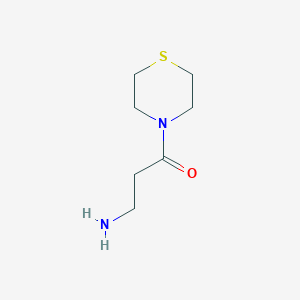
4-Chlor-2-Cyclopropyl-6-methylpyrimidin
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-methylpyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-cyclopropyl-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopropyl-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
4-Chlor-2-Cyclopropyl-6-methylpyrimidin: ist ein Pyrimidinderivat, eine Klasse von Verbindungen, die für ihre Antikrebswirkungen bekannt sind. Diese Verbindung kann bei der Synthese von Medikamenten verwendet werden, die auf bestimmte Krebsarten abzielen, indem sie die DNA-Replikation stören oder Enzyme hemmen, die für die Zellproliferation entscheidend sind .
Antimikrobielle und antimykotische Anwendungen
Der Pyrimidinkern der Verbindung findet sich auch in Substanzen, die antimikrobielle und antimykotische Wirkungen zeigen. Dies macht es zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Medikamente zur Behandlung von Infektionen, die durch resistente Stämme von Bakterien und Pilzen verursacht werden .
Kardiovaskuläre Therapeutika
Pyrimidinderivate sind bekannt dafür, kardiovaskuläre Vorteile zu haben, einschließlich blutdrucksenkender Wirkungen. This compound könnte ein Vorläufer bei der Synthese von Medikamenten sein, die den Blutdruck und andere herzkranke Erkrankungen behandeln .
Entzündungshemmende und analgetische Eigenschaften
Diese Verbindung kann zur Entwicklung von entzündungshemmenden und schmerzlindernden Medikamenten beitragen. Seine Struktur ermöglicht die Herstellung von Medikamenten, die Entzündungen reduzieren und Schmerzen lindern können, ohne die Nebenwirkungen, die mit traditionellen entzündungshemmenden Medikamenten verbunden sind .
Entwicklung von Antidiabetika
Das Pyrimidingerüst ist bedeutsam bei der Gestaltung von Antidiabetika. This compound könnte zur Synthese von DPP-IV-Inhibitoren verwendet werden, einer Klasse oraler Hypoglykämika, die dazu beitragen, den Blutzuckerspiegel bei Typ-2-Diabetes-Patienten zu kontrollieren .
Neuroprotektive Mittel
Forschungen zeigen, dass Pyrimidinderivate neuroprotektive Wirkungen haben können. Diese Verbindung könnte zur Herstellung von Medikamenten verwendet werden, die Nervenzellen vor Schäden oder Degeneration schützen, was besonders bei Krankheiten wie Alzheimer und Parkinson relevant ist .
Antiparasitäre und antimalarielle Anwendungen
Die strukturelle Vielseitigkeit von Pyrimidin macht es geeignet für die Herstellung von antiparasitären und antimalariellen Medikamenten. This compound könnte bei der Synthese von Verbindungen, die parasitäre Infektionen bekämpfen, einschließlich Malaria, eine wichtige Rolle spielen .
Landwirtschaftliche Chemikalien
Schließlich hat diese Verbindung potenzielle Anwendungen in der Landwirtschaft. Es kann zur Entwicklung neuer Pestizide oder Herbizide verwendet werden, die effektiver und umweltfreundlicher sind, um Nutzpflanzen zu schützen und die Effizienz der Lebensmittelproduktion zu steigern .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-cyclopropyl-6-methylpyrimidine is homogentisate solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
4-Chloro-2-cyclopropyl-6-methylpyrimidine, and its metabolite des-morpholinocarbonyl cyclopyrimorate (DMC), inhibit the activity of HST . This inhibition results in a significant accumulation of homogentisate and a reduction in the level of plastoquinone .
Biochemical Pathways
The compound affects the plastoquinone biosynthesis pathway by inhibiting HST . This leads to a disruption in the normal functioning of the pathway, causing an accumulation of homogentisate and a decrease in plastoquinone .
Pharmacokinetics
It’s known that the compound is metabolized into dmc in plants .
Result of Action
The inhibition of HST by 4-Chloro-2-cyclopropyl-6-methylpyrimidine and DMC leads to bleaching symptoms in plants, similar to those caused by existing carotenoid biosynthesis inhibitors . This is due to the disruption of the plastoquinine biosynthesis pathway, which is essential for the normal functioning of plants .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-cyclopropyl-6-methylpyrimidine can be influenced by various environmental factors. It’s important to note that the compound is used as a herbicide for weed control in rice fields , suggesting that it’s designed to be stable and effective in such environments.
Biochemische Analyse
Biochemical Properties
4-Chloro-2-cyclopropyl-6-methylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby influencing DNA replication and repair processes .
Cellular Effects
The effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes, leading to changes in cellular functions. Additionally, it can affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, 4-Chloro-2-cyclopropyl-6-methylpyrimidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-Chloro-2-cyclopropyl-6-methylpyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular functions .
Metabolic Pathways
4-Chloro-2-cyclopropyl-6-methylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it has been shown to influence the pyrimidine synthesis pathway .
Transport and Distribution
The transport and distribution of 4-Chloro-2-cyclopropyl-6-methylpyrimidine within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can affect its efficacy and toxicity .
Subcellular Localization
4-Chloro-2-cyclopropyl-6-methylpyrimidine is localized in various subcellular compartments. Its activity and function can be influenced by its subcellular localization. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall activity .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropyl-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLILYTYYFLBNJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![P-[2-oxo-1-(phenylmethoxy)propyl]phosphonic acid dimethyl ester](/img/structure/B1461210.png)





![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)


![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)


